- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,

Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

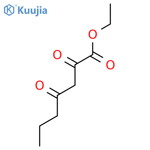

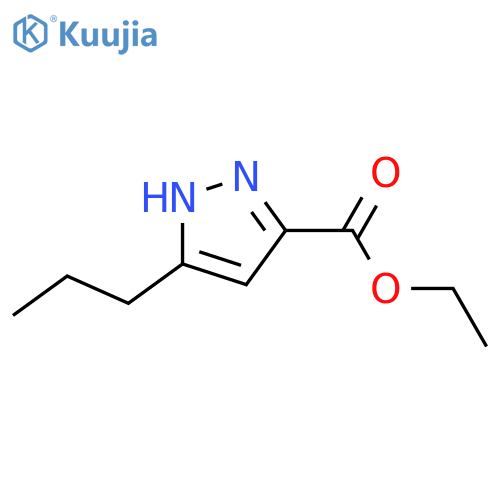

92945-27-2 structure

Nom du produit:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Numéro CAS:92945-27-2

Le MF:C9H14N2O2

Mégawatts:182.219662189484

MDL:MFCD08700607

CID:61591

PubChem ID:7365260

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 3-propyl-1H-pyrazole-5-carboxylate

- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester

- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

- Ethyl 3-n-propylpyrazole-5-carboxylate

- Ethyl 5-propyl-1H-pyrazole-3-carboxylate

- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE

- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester

- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester

- ethyl 3-propylpyrazole-5-carboxylate

- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester

- PubChem22736

- 3-Propyl

- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester

- Ethyl 3-propyl-1H-5-pyrazole carboxylate

- ALBB-013317

- 92945-27-2

- SCHEMBL1359

- MFCD08700607

- Ethyl5-Propylpyrazole-3-carboxylate

- MB02232

- SUALHSUMUQQLJP-UHFFFAOYSA-N

- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;

- AKOS000135923

- s10518

- MFCD02093950

- AS-15765

- CS-W017103

- AKOS006229760

- SY019799

- EN300-7389973

- AC-4744

- DTXSID40428567

- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

-

- MDL: MFCD08700607

- Piscine à noyau: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)

- La clé Inchi: SUALHSUMUQQLJP-UHFFFAOYSA-N

- Sourire: O=C(C1C=C(CCC)NN=1)OCC

- BRN: 7634535

Propriétés calculées

- Qualité précise: 182.10600

- Masse isotopique unique: 182.105527694g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 5

- Complexité: 173

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2

- Nombre d'tautomères: 4

- Surface topologique des pôles: 55

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 1.106

- Point de fusion: 48-50°C

- Point d'ébullition: 331.1℃ at 760 mmHg

- Point d'éclair: 331.1 °C at 760 mmHg

- Le PSA: 54.98000

- Le LogP: 1.53890

- Solubilité: Pas encore déterminé

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instructions de sécurité: S22-S24/25

- Niveau de danger:IRRITANT

- Conditions de stockage:Store at room temperature

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Données douanières

- Code HS:2933199090

- Données douanières:

Code douanier chinois:

2933199090Résumé:

2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032587-25g |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |

92945-27-2 | 98% | 25g |

¥2239 | 2024-05-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-25g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |

92945-27-2 | 98% | 25g |

¥6418.00 | 2022-10-14 | |

| abcr | AB168356-25 g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; . |

92945-27-2 | 98% | 25g |

€368.00 | 2023-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-25g |

Ethyl 5-Propylpyrazole-3-carboxylate |

92945-27-2 | 98% | 25g |

¥2426.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-1g |

Ethyl 5-Propylpyrazole-3-carboxylate |

92945-27-2 | 98% | 1g |

¥179.0 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279131-1g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, |

92945-27-2 | 1g |

¥511.00 | 2023-09-05 | ||

| Fluorochem | 047977-1g |

Ethyl 3-n-propylpyrazole-5-carboxylate |

92945-27-2 | 98% | 1g |

£27.00 | 2022-03-01 | |

| TRC | E925890-250mg |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |

92945-27-2 | 250mg |

$ 52.00 | 2023-09-07 | ||

| Apollo Scientific | OR318012-25g |

Ethyl 3-propyl-1H-pyrazole-5-carboxylate |

92945-27-2 | 98% | 25g |

£293.00 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-1g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |

92945-27-2 | 98% | 1g |

¥488.00 | 2022-10-14 |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt

1.2 Reagents: Acetic acid , Hydrazine

1.2 Reagents: Acetic acid , Hydrazine

Référence

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, Hecheng Huaxue, 2002, 10(3), 257-259

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C

1.2 Solvents: Ethyl acetate ; 20 min, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C

1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C

1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2

1.2 Solvents: Ethyl acetate ; 20 min, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C

1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C

1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2

Référence

- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C

Référence

- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Hydrazine Solvents: Acetic acid

Référence

- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C

Référence

- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium Solvents: Ethanol

1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

Référence

- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C

Référence

- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C

Référence

- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate, Tetrahedron, 2008, 64(9), 2207-2215

Synthetic Routes 10

Conditions de réaction

1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt

Référence

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt

Référence

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C

Référence

- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)

1.2 Reagents: Sodium carbonate

1.2 Reagents: Sodium carbonate

Référence

- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C

Référence

- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate, Tetrahedron Letters, 2007, 48(20), 3591-3593

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Sodium Solvents: Ethanol

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid

Référence

- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled

Référence

- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C

1.2 Reagents: Acetic acid , Hydrazine

1.2 Reagents: Acetic acid , Hydrazine

Référence

- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid, Huaxue Shijie, 2002, 43(4), 208-210

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux

Référence

- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Hydrazine Solvents: Ethanol

Référence

- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Littérature connexe

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) Produits connexes

- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)

- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)

- 1523083-79-5(2-(3,4-dimethylphenyl)-3,3,3-trifluoropropan-1-amine)

- 1354026-33-7([1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester)

- 2411255-39-3(2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide)

- 1204298-02-1(3-[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid)

- 2680813-25-4(benzyl N-(1-hydroxy-2-methyl-3-phenoxypropan-2-yl)carbamate)

- 2172309-99-6(6-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-dimethylhexanoic acid)

- 4964-76-5(7-Methoxyquinoline)

- 1156897-40-3(4-chloro-N-(1,2,3-thiadiazol-4-yl)methylaniline)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Pureté:99%

Quantité:25g

Prix ($):298.0